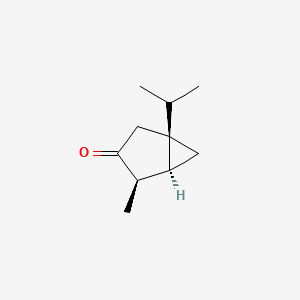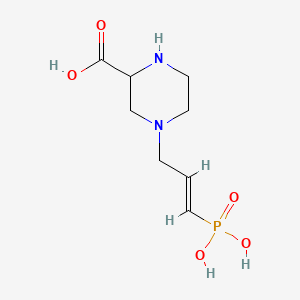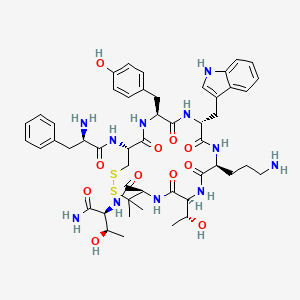![molecular formula C27H27F2O5S- B10772052 (3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10772052.png)
(3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate is a complex organic molecule characterized by its multiple functional groups, including phenyl rings, fluorine atoms, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate typically involves multiple steps:
-
Formation of the Phenyl Ether Backbone: : The initial step involves the formation of the phenyl ether backbone through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-fluorophenol with 2,4-difluoro-6-(propan-2-yl)phenol in the presence of a base such as potassium carbonate.
-
Introduction of the Sulfanyl Group: : The next step is the introduction of the sulfanyl group. This can be done by reacting the intermediate with 4-fluorothiophenol under basic conditions to form the desired sulfanyl-substituted phenyl ether.
-
Esterification: : The final step involves the esterification of the phenyl ether intermediate with (3R)-3,5-dihydroxyhexanoic acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more cost-effective reagents and solvents, as well as recycling of catalysts, can be implemented to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl groups in the ester moiety, converting them to alcohols. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives
Scientific Research Applications
Chemistry
In chemistry, (3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the activity of enzymes that interact with phenyl ethers and sulfanyl groups.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural similarity to certain bioactive molecules suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate involves its interaction with molecular targets such as enzymes or receptors. The phenyl ether and sulfanyl groups can form specific interactions with active sites, influencing the activity of the target molecules. The hydroxyl groups may also participate in hydrogen bonding, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- (3R)-6-[2-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate
- (3R)-6-[2-(4-bromophenyl)-4-[(4-bromophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate
Uniqueness
Compared to its analogs with different halogen substitutions (chlorine or bromine), the fluorine-substituted compound exhibits unique properties such as increased electronegativity and smaller atomic radius. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
Properties
Molecular Formula |
C27H27F2O5S- |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(3R)-6-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfanyl-6-propan-2-ylphenoxy]-3,5-dihydroxyhexanoate |
InChI |
InChI=1S/C27H28F2O5S/c1-16(2)24-13-23(35-22-9-7-19(29)8-10-22)14-25(17-3-5-18(28)6-4-17)27(24)34-15-21(31)11-20(30)12-26(32)33/h3-10,13-14,16,20-21,30-31H,11-12,15H2,1-2H3,(H,32,33)/p-1/t20-,21?/m1/s1 |
InChI Key |
UFSXOKMGOHBXIH-VQCQRNETSA-M |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1OCC(C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)SC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)SC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B10771974.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3,5-ditritiophenyl)butanoic acid](/img/structure/B10771994.png)
![N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methylsulfanyl]phenyl]acetamide](/img/structure/B10771996.png)


![2-[4-[2-[3-(3-methylbutoxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10772016.png)
![[3H]meclinertant](/img/structure/B10772030.png)

![[(2R,3R,5S,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772040.png)
![[3H]ramosetron](/img/structure/B10772064.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772078.png)
![(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10772081.png)

